molecular formula C22H17N5O2 B1497124 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- CAS No. 73287-67-9

2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]-

Cat. No.: B1497124
CAS No.: 73287-67-9
M. Wt: 383.4 g/mol
InChI Key: DPCODSAZAZCDLC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Elucidation

The systematic nomenclature of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The name systematically describes each structural component: the quinolinone core is designated as 2(1H)-quinolinone, indicating the position of the carbonyl group and the tautomeric form; the 4-hydroxy substituent specifies the hydroxyl group's position on the quinoline ring; the 1-methyl group indicates methylation at the nitrogen atom; and the complex 3-[[4-(phenylazo)phenyl]azo]- substituent describes the bis-azo chain attached at position 3 of the quinolinone ring.

The structural elucidation of this compound reveals a sophisticated molecular architecture characterized by extensive conjugation throughout the molecule. The quinolinone core provides a bicyclic heterocyclic foundation, while the hydroxyl group at position 4 enables intramolecular hydrogen bonding that stabilizes specific tautomeric forms. The bis-azo system creates an extended chromophoric system that is responsible for the compound's distinctive optical properties.

Structural Component Position Chemical Significance
Quinolinone core Base structure Provides heterocyclic foundation and electron-withdrawing properties
Hydroxy group Position 4 Enables intramolecular hydrogen bonding and affects tautomerism
Methyl group Position 1 (nitrogen) Modifies electronic properties and solubility characteristics
First azo linkage Position 3 Creates primary chromophoric system
Second azo linkage Para position of phenyl ring Extends conjugation and enhances color intensity
Terminal phenyl group Terminal position Provides additional aromatic stabilization

The compound's structural analysis through spectroscopic methods reveals that it exists primarily in the hydrazone tautomeric form both in solid state and solution, with the azo groups exhibiting both electronic and geometric isomerism possibilities. The Chemical Abstracts Service registry number 73287-67-9 provides a unique identifier for this specific molecular structure, while the International Chemical Identifier Key DPCODSAZAZCDLC-UHFFFAOYSA-N offers additional structural verification.

The molecular geometry demonstrates significant planarity across the conjugated system, which enhances the electronic delocalization responsible for the compound's color properties. The presence of multiple nitrogen atoms creates opportunities for coordination chemistry and influences the compound's behavior in various chemical environments. The systematic structure also incorporates features that make it suitable for applications in textile dyeing, where the extended conjugation and hydrogen bonding capabilities contribute to its binding affinity for various fiber types.

Historical Development of Bis-Azo Quinolinone Derivatives

The historical development of bis-azo quinolinone derivatives traces its origins to the broader evolution of azo dye chemistry, which began in the mid-19th century with the foundational work on diazotization and azo coupling reactions. The discovery of azo chromophores was first achieved in 1863 when Martius and Lightfoot successfully coupled diazonium ions with amines, and within the same year, Peter Greiss prepared Bismarck brown, marking the first successful synthesis of an azo dye. This pioneering work established the fundamental chemical principles that would later be applied to the development of complex bis-azo quinolinone systems.

The development of quinolinone-based compounds as pharmaceutical agents and dyes gained momentum in the mid-20th century, building upon earlier research into quinoline chemistry. The quinolone class of compounds achieved significant recognition following the 1964 clinical introduction of nalidixic acid, which demonstrated the potential of quinolinone derivatives in therapeutic applications. Although initially developed for antimicrobial purposes, the structural versatility of quinolinone scaffolds attracted attention from dye chemists who recognized their potential as chromophoric foundations for synthetic colorants.

The specific development of bis-azo quinolinone derivatives represents a convergence of two important chemical developments: the advancement of azo dye synthesis techniques and the growing understanding of quinolinone chemistry. The synthesis of these compounds typically employs traditional diazotization and coupling reactions, where aromatic amines are converted to diazonium salts under acidic conditions and subsequently coupled with electron-rich aromatic compounds. The two-step process involves first the formation of an aromatic diazonium ion from an aniline derivative, followed by coupling with a suitable aromatic substrate to form the azo linkage.

Historical Period Key Development Significance for Bis-Azo Quinolinones
1863 Discovery of azo chromophores by Martius and Lightfoot Established fundamental azo coupling chemistry
1863 Synthesis of Bismarck brown by Peter Greiss Demonstrated practical azo dye synthesis
1880s Development of para red and primuline red Expanded understanding of azo dye structures
1964 Introduction of nalidixic acid Highlighted quinolinone pharmaceutical potential
Late 20th century Development of disperse dyes Created demand for complex quinolinone-based colorants

The evolution of bis-azo quinolinone derivatives has been driven by the textile industry's demand for high-performance disperse dyes that exhibit superior fastness properties and vibrant colors. Research efforts have focused on developing compounds that combine the excellent dyeing properties of azo chromophores with the chemical stability provided by quinolinone ring systems. The synthesis of compounds such as 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- represents the culmination of decades of structure-activity relationship studies aimed at optimizing both coloristic and application properties.

The industrial significance of these compounds is demonstrated by their incorporation into commercial dye formulations, where they serve as disperse dyes for synthetic fiber dyeing applications. The development of analytical methods for these compounds, including high-performance liquid chromatography techniques, has enabled precise characterization and quality control in industrial production. The continued research into bis-azo quinolinone derivatives reflects their ongoing importance in meeting the evolving demands of the textile and colorant industries, where new applications continue to emerge requiring specialized dye properties and performance characteristics.

Properties

IUPAC Name

4-hydroxy-1-methyl-3-[(4-phenyldiazenylphenyl)diazenyl]quinolin-2-one
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InChI

InChI=1S/C22H17N5O2/c1-27-19-10-6-5-9-18(19)21(28)20(22(27)29)26-25-17-13-11-16(12-14-17)24-23-15-7-3-2-4-8-15/h2-14,28H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DPCODSAZAZCDLC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)O
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Molecular Formula

C22H17N5O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9072737
Record name 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]-
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Molecular Weight

383.4 g/mol
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CAS No.

73287-67-9
Record name 4-Hydroxy-1-methyl-3-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-2(1H)-quinolinone
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Record name 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-(2-(4-(2-phenyldiazenyl)phenyl)diazenyl)-
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Record name 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-
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Record name 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]-
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Record name 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]-2-quinolone
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- plays a crucial role in biochemical reactions, particularly in the formation of hydrazones and oximes. This compound interacts with various enzymes and proteins, including oxidoreductases and transferases, which facilitate its conversion into different biochemical intermediates. The nature of these interactions often involves the formation of covalent bonds between the compound and the active sites of the enzymes, leading to the stabilization of reaction intermediates and the promotion of specific biochemical pathways.

Molecular Mechanism

At the molecular level, 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- exerts its effects through a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s azo groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with nucleophiles in proteins and nucleic acids. These interactions can result in the inhibition of enzyme activity or the activation of signaling pathways, ultimately affecting cellular function and gene expression.

Biological Activity

2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of C22H17N5O2 and a molecular weight of 383.4 g/mol, this compound is characterized by its complex structure featuring multiple functional groups, including hydroxy and azo groups, which contribute to its reactivity and biological interactions.

The compound's structure can be summarized as follows:

PropertyDetails
Molecular Formula C22H17N5O2
Molecular Weight 383.4 g/mol
CAS Number 73287-67-9
IUPAC Name 4-hydroxy-1-methyl-3-[(4-phenyldiazenylphenyl)diazenyl]quinolin-2-one
InChI Key DPCODSAZAZCDLC-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that 2(1H)-Quinolinone derivatives exhibit a wide range of biological activities, including anticancer, antibacterial, and immunosuppressive effects. The biological activity is largely attributed to the compound's ability to interact with various biomolecules, influencing biochemical pathways and cellular processes.

Anticancer Activity

Studies have shown that quinolinone derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation. For instance, similar compounds have been identified as inhibitors of topoisomerase and gyrase, which are crucial for DNA replication in cancer cells . In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents.

Immunosuppressive Effects

Research has indicated that certain quinolinones possess immunosuppressive properties, which may be beneficial in treating autoimmune diseases or preventing transplant rejection. The modulation of immune responses could be mediated through the inhibition of specific cytokines or immune cell activation pathways .

Case Studies

Several case studies highlight the biological activity of quinolinone derivatives:

  • In Vitro Anticancer Study : A study evaluating the cytotoxic effects of various quinolinones on breast cancer cells demonstrated significant apoptosis induction at micromolar concentrations. The study reported IC50 values ranging from 5 to 15 µM for different derivatives .
  • Antibacterial Efficacy : In a comparative analysis against Staphylococcus aureus and Escherichia coli, certain quinolinone derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL, indicating strong antibacterial potential .
  • Immunomodulatory Effects : A recent investigation into the immunosuppressive effects of quinolinones revealed a reduction in pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Molecular Mechanisms

The biological activity of 2(1H)-Quinolinone is believed to involve several molecular mechanisms:

  • Enzyme Interaction : The compound's azo groups can participate in redox reactions, leading to the formation of reactive intermediates that may interact with nucleophiles in proteins and nucleic acids.
  • Gene Expression Modulation : It can influence transcription factors and signaling pathways associated with cell growth and apoptosis.
  • Stability and Degradation : While stable under physiological conditions, the compound may degrade under extreme pH conditions, affecting its bioavailability and activity over time.

Scientific Research Applications

Biochemical Research

2(1H)-Quinolinone derivatives have been studied for their ability to modulate various biochemical pathways. The compound has shown promise in the following areas:

  • Enzyme Interaction : Quinolinones are known to interact with enzymes such as oxidoreductases and transferases, influencing biochemical reactions. This compound can form covalent bonds with active sites of enzymes, stabilizing reaction intermediates and promoting specific pathways.
  • Cellular Effects : The compound can modulate transcription factors and kinases, affecting gene expression related to cell growth, differentiation, and apoptosis. This makes it a candidate for studying cancer biology and cellular signaling pathways.

Pharmacological Potential

The pharmacological properties of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- include:

  • Anti-inflammatory Activity : Studies indicate that quinolinones may exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
  • Antiviral and Anticancer Activities : The compound has been investigated for its antiviral properties and potential anticancer effects, highlighting its relevance in drug discovery and development.

HPLC Analysis

The compound can be effectively analyzed using High Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. This method is scalable for preparative separation and suitable for pharmacokinetic studies .

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of 2(1H)-Quinolinone could inhibit specific enzymes involved in metabolic pathways related to cancer progression. The inhibition was dose-dependent, suggesting that these compounds could be optimized for therapeutic use against cancer.

Case Study 2: Antiviral Activity

Research indicated that the compound exhibited significant antiviral activity against certain viral strains in vitro. This suggests its potential as a lead compound in the development of antiviral drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolinone-Based Azo Dyes

4-Hydroxy-1-methyl-3-[(3-nitrophenyl)azo]-2(1H)-quinolinone (CAS: 6439-53-8)
  • Structural Differences : Replaces the second azo-phenyl group with a nitro-substituted phenyl ring.
  • Properties : Exhibits a brighter yellow hue (Disperse Yellow 5) but lower lightfastness compared to the target compound due to electron-withdrawing nitro groups .
  • Applications : Primarily used for dyeing acetate and nylon fibers.

Table 1: Key Differences Between Quinolinone-Based Azo Dyes

Property Target Compound (C.I. Disperse Yellow 56) 4-Hydroxy-1-methyl-3-[(3-nitrophenyl)azo]-quinolinone
Substituents Dual azo-phenyl groups Single azo-(3-nitrophenyl) group
Color Fastness Excellent (suitable for polyester) Moderate (prone to photodegradation)
CAS Number 62996-82-1 / 75882-22-3 6439-53-8

Quinazolinone Derivatives

2-Methyl-3-(substituted diazenyl)quinazolin-4(3H)-one (e.g., Compounds 5–9)
  • Structural Differences: Quinazolinone core (two nitrogen atoms) instead of quinolinone (one nitrogen). Substituents include naphthol, phenol, or aniline-derived azo groups .
  • Properties : Broader pharmacological activities (antimicrobial, anticancer) but reduced dyeing efficiency.
  • Synthesis : Derived from anthranilamide or isatoic anhydride via diazotization and coupling reactions .

Table 2: Quinolinone vs. Quinazolinone Derivatives

Parameter Target Quinolinone Derivative Quinazolinone Derivatives (e.g., 2-methyl-3-diazenyl)
Core Structure Quinolinone (1 nitrogen) Quinazolinone (2 nitrogens)
Primary Application Textile dyeing Pharmaceuticals (antimicrobial, anticancer)
Key Functional Groups Dual azo-phenyl groups Single azo-substituted aromatic rings
Synthesis Complexity Multi-step azo coupling Diazotization and nucleophilic substitution

Pyrazolone-Based Azo Dyes

2,4-dihydro-2-(3-hydroxyphenyl)-5-methyl-4-[[4-(phenylazo)phenyl]azo]-3H-pyrazol-3-one (CAS: 21519-06-2)
  • Structural Differences : Pyrazolone core with dual azo groups.
  • Properties: Higher solubility in polar solvents due to the hydroxyl group but inferior thermal stability compared to quinolinone derivatives .
  • Applications: Limited to niche industrial uses due to moderate fastness.

Preparation Methods

Core Quinolinone Synthesis

The fundamental scaffold of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- is the 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one structure. Its preparation has been extensively studied and serves as the basis for further azo functionalization.

1.1 Thermal Condensation of Diethyl Phenylmalonate with N-Methylaniline

  • This classical method, first reported by Baumgarten and Kärgel (1927), involves the thermal condensation of diethyl phenylmalonate with N-methylaniline.
  • The reaction is performed by gradual heating (200–290 °C) for several hours until ethanol distillation ceases, indicating completion.
  • The crude product is then treated with aqueous sodium hydroxide and toluene, followed by acidification to precipitate the quinolinone.
  • This method yields the 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one with high efficiency (up to 93%) and purity after recrystallization.
  • Modifications include microwave-assisted synthesis to reduce reaction time and increase yield.

1.2 Alternative Synthetic Routes

  • Intramolecular cyclization of malonic acid monophenyl amide derivatives using polyphosphoric acid or Eaton’s reagent under mild conditions is another approach.
  • Condensation of 2-aminoacetophenone with acylating agents (phosgene, dimethylcarbonate) in the presence of strong bases (e.g., sodium hydride) can also produce the quinolinone core.
  • Condensation of aniline with malonic acid using zinc chloride and phosphorus oxychloride has been reported but is less favored due to harsh reagents and environmental concerns.

Introduction of Azo Groups

The azo substituents, particularly the 4-(phenylazo)phenyl azo groups, are introduced via diazotization and azo coupling reactions on the quinolinone scaffold.

2.1 Diazotization of Aromatic Amines

  • Aromatic amines such as aniline derivatives are diazotized using sodium nitrite and hydrochloric acid at low temperatures to form diazonium salts.
  • The diazonium salts are then coupled with the hydroxyquinolinone at activated positions (typically at the 3-position carbon adjacent to the hydroxy group).

2.2 Azo Coupling Reaction

  • The coupling reaction occurs under controlled pH conditions (usually mildly alkaline) to facilitate electrophilic substitution of the diazonium ion onto the activated quinolinone ring.
  • The azo coupling results in the formation of the 3-[[4-(phenylazo)phenyl]azo] substituent.
  • The reaction conditions are optimized to prevent side reactions and degradation of the azo groups.

Purification and Characterization

  • The crude azo compound is purified by recrystallization or chromatographic methods, including preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
  • RP-HPLC with acetonitrile-water-phosphoric acid mobile phases is effective for separation and purification.
  • For mass spectrometry compatibility, phosphoric acid can be replaced by formic acid.
  • Structural confirmation is achieved by spectroscopic methods such as NMR, UV-Vis (showing characteristic azo chromophores), and mass spectrometry.

Summary Table of Preparation Methods

Step Method/Conditions Key Reagents Yield/Notes
Quinolinone core synthesis Thermal condensation at 200–290 °C, 4.5 h Diethyl phenylmalonate, N-methylaniline ~93% yield, classical method
Alternative core synthesis Cyclization with polyphosphoric acid or Eaton’s reagent Malonic acid monophenyl amide Mild conditions, avoids harsh reagents
Diazotization NaNO2/HCl at 0–5 °C Aromatic amines Formation of diazonium salts
Azo coupling Mild alkaline pH, ambient temperature Quinolinone, diazonium salt Formation of azo substituents
Purification RP-HPLC with MeCN/water/phosphoric acid or formic acid Preparative chromatography High purity isolation

Research Findings and Notes

  • The position 3 on the quinolinone ring is highly activated due to electron-donating hydroxyl and electron-withdrawing carbonyl groups, facilitating azo coupling.
  • Microwave-assisted synthesis has been shown to improve reaction rates and yields for the quinolinone core.
  • The azo substituents confer distinct spectroscopic and chromatographic properties, useful for analytical and preparative purposes.
  • The compound’s stability and purity are critical for applications, thus careful control of reaction conditions and purification is essential.

This detailed synthesis approach for 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]- combines classical condensation methods for the quinolinone core with well-established azo coupling chemistry, supported by modern purification techniques such as RP-HPLC to yield a high-purity compound suitable for advanced research and application.

Q & A

Basic: What are the key synthetic strategies for preparing 4-hydroxyquinolinone derivatives with azo substituents?

Answer:
The synthesis typically involves multi-step azo-coupling reactions and functional group modifications. For example:

  • Step 1: Formation of the quinolinone core via cyclization of anthranilic acid derivatives with acetic anhydride or benzoyl chloride .
  • Step 2: Introduction of the azo group using diazonium salts. The 3-position azo substituent is often added via coupling with 4-(phenylazo)aniline under acidic conditions .
  • Step 3: Methylation at the 1-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2_2CO3_3) .
    Key Optimization: Control reaction pH and temperature to avoid over-substitution. Confirm intermediate structures via TLC and 1^1H NMR .

Advanced: How can retrosynthetic analysis guide the design of structurally complex azo-quinolinones?

Answer:
Retrosynthetic analysis suggests breaking the molecule into:

  • Quinolinone core : Derived from anthranilic acid and a ketone/acetic anhydride .
  • Azo linkages : Generated via diazotization of aniline derivatives followed by coupling with phenolic or aromatic amines .
  • Methylation : Introduced early to prevent interference with azo coupling .
    Example: For 3-[[4-(phenylazo)phenyl]azo] substitution, prioritize sequential azo couplings to avoid steric hindrance . Computational tools (e.g., DFT) can predict regioselectivity in multi-azo systems .

Basic: What spectroscopic methods are essential for characterizing azo-quinolinones?

Answer:

  • UV-Vis : Confirm azo group presence (λmax_{max} ~400–500 nm due to n→π* transitions) .
  • 1^1H/13^{13}C NMR : Identify substituent positions (e.g., methyl protons at δ 3.2–3.5 ppm; aromatic protons split due to azo groups) .
  • FT-IR : Detect lactam carbonyl (C=O stretch ~1680 cm1^{-1}) and azo (N=N stretch ~1400 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ peaks) .

Advanced: How can crystallographic data resolve contradictions in proposed structures?

Answer:
Single-crystal X-ray diffraction (SCXRD) provides unambiguous proof of regiochemistry and hydrogen bonding. For example:

  • Intramolecular H-bonding : Observed between the 4-hydroxy group and the lactam carbonyl, stabilizing the planar quinolinone core .
  • Azo Geometry : Trans configuration confirmed by dihedral angles between aromatic rings .
    Case Study: Conflicting NMR data for 3-azo substituents were resolved via SCXRD, revealing unexpected ortho-coupling in one batch due to improper pH control during synthesis .

Basic: What biological activities are associated with azo-quinolinones?

Answer:
Reported activities include:

  • Anticancer : Inhibition of topoisomerase-II and induction of apoptosis in HeLa cells (IC50_{50} ~2–10 µM) .
  • Antibacterial : Activity against S. aureus (MIC 8–32 µg/mL) via membrane disruption .
  • Antitubercular : Suppression of M. tuberculosis H37Rv (MIC 16 µg/mL) .
    Note: Bioactivity varies with substituent position; 3-azo derivatives generally show higher potency .

Advanced: How do electronic effects of azo substituents influence pharmacological activity?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Enhance stability of the azo linkage but reduce electron density on the quinolinone ring, affecting DNA intercalation .
  • Electron-Donating Groups (EDGs) : Increase π-π stacking with biological targets but may reduce metabolic stability .
    Case Study: Nitro-substituted azo derivatives exhibit stronger anticancer activity due to enhanced redox cycling and ROS generation .

Basic: What are common pitfalls in synthesizing multi-azo quinolinones?

Answer:

  • Side Reactions : Over-oxidation of hydroxyl groups or undesired ortho-coupling due to improper pH .
  • Purification Challenges : Use column chromatography with silica gel (eluent: CHCl3_3/MeOH 9:1) to separate azo isomers .
  • Characterization Errors : Always compare experimental spectral data with computed values (e.g., using ChemDraw or Gaussian) .

Advanced: What strategies optimize yield in heterogeneous catalytic synthesis?

Answer:

  • Catalyst Choice : KAl(SO4_4)2_2·12H2_2O improves azo coupling efficiency (yield >85%) by stabilizing diazonium intermediates .
  • Solvent-Free Conditions : Reduce side reactions and enhance reaction rates (e.g., microwave-assisted synthesis) .
  • Green Chemistry : Use water as a solvent for azo coupling, achieving 70–80% yield with minimal waste .

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